tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate: is a compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate triazole derivative. One common method involves the use of tert-butyl carbamate and a triazole derivative under basic conditions, often employing a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its triazole ring is a versatile moiety that can be modified to introduce various functional groups .
Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays .
Medicine: Its triazole ring is known for its bioactivity, making it a valuable scaffold in drug design .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The carbamate moiety can also participate in covalent bonding with nucleophilic sites on proteins or enzymes, modulating their function .
Comparison with Similar Compounds
- tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
- tert-butyl N-(6-aminohexyl)carbamate
- tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Uniqueness: What sets tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate apart is its specific combination of a tert-butyl group, a carbamate moiety, and a triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2408963-61-9 |
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Molecular Formula |
C9H17N5O2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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